[2-(2-Methoxyethyl)phenyl]methanol
Description
[2-(2-Methoxyethyl)phenyl]methanol is a substituted benzyl alcohol derivative with a hydroxymethyl (-CH$2$OH) group and a 2-methoxyethyl (-CH$2$CH$2$OCH$3$) group attached to the ortho positions of a benzene ring. Its molecular formula is C${10}$H${14}$O$_3$, and it exhibits moderate hydrophilicity due to the ether and hydroxyl functionalities.
Properties
CAS No. |
119367-72-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 |
IUPAC Name |
[2-(2-methoxyethyl)phenyl]methanol |
InChI |
InChI=1S/C10H14O2/c1-12-7-6-9-4-2-3-5-10(9)8-11/h2-5,11H,6-8H2,1H3 |
InChI Key |
BVLVJCDLEVEUDD-UHFFFAOYSA-N |
SMILES |
COCCC1=CC=CC=C1CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares [2-(2-Methoxyethyl)phenyl]methanol with key analogs:
Key Observations :
- Chain Length : The methoxyethyl group in the target compound provides a balance between hydrophilicity and steric effects compared to shorter (methoxymethyl) or bulkier (aryl ether) substituents.
- logP: The PEG-like chain in {4-[2-(2-methoxyethoxy)ethoxy]phenyl}methanol reduces logP significantly, favoring aqueous solubility.
- Biological Relevance: Bulky substituents (e.g., {2-[(2-methylphenyl)methoxy]phenyl}methanol) may hinder membrane permeability but enhance binding to hydrophobic targets.
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